Salbutamol Acetonide Methyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Immunomodulatory Properties for Autoimmune Diseases

Salbutamol, a beta2-adrenergic receptor agonist, traditionally used in treating bronchospasm in asthma patients, has demonstrated potential immunomodulatory effects. Research suggests its ability to influence the immune system both in vitro and in vivo, making it a candidate for treating autoimmune diseases such as multiple sclerosis (MS). The mechanism behind its immunomodulatory action involves modulation of immune responses, highlighting its potential as an add-on therapy in MS treatment. Further investigations are encouraged to explore salbutamol's full therapeutic potential in this context (K. Makhlouf, H. Weiner, S. Khoury, 2002).

Toxicological Profile

Salbutamol's toxicology has been thoroughly reviewed, indicating its relative safety with minor side effects at therapeutic doses. It exhibits rapid, potent bronchodilator activity with minor inotropic or chronotropic effects and is not found to be mutagenic. Acute toxicity studies have shown low toxicity levels, with chronic administration mostly uneventful, although some class-related pharmacological effects due to beta stimulant action at high dosages were observed (S. Libretto, 2007).

Role in Asthma and COPD Treatment

Salbutamol's efficacy in treating reversible obstructive airways disease, including asthma and chronic obstructive pulmonary disease (COPD), has been well-documented. It provides significant bronchodilation and protection against bronchoconstriction, with studies confirming its utility in improving lung function and reducing asthma exacerbations. The long-acting nature of salmeterol, a related beta2-adrenoceptor agonist, further supports the class's role in managing nocturnal asthma and reducing the frequency of asthma attacks (R. N. Brogden, D. Faulds, 1991).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Salbutamol Acetonide Methyl Ether can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Salbutamol", "Acetic anhydride", "Methanol", "Sodium acetate", "Methyl iodide" ], "Reaction": [ "Salbutamol is reacted with acetic anhydride in the presence of sodium acetate to form Salbutamol acetate.", "Salbutamol acetate is then reacted with a solution of methyl iodide in methanol to form Salbutamol Acetonide Methyl Ether." ] } | |

Número CAS |

1797136-74-3 |

Nombre del producto |

Salbutamol Acetonide Methyl Ether |

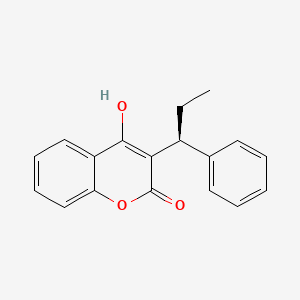

Fórmula molecular |

C17H27NO3 |

Peso molecular |

293.407 |

Nombre IUPAC |

N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3 |

Clave InChI |

DAROFXKWOGGDIT-UHFFFAOYSA-N |

SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C |

Sinónimos |

α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol Methyl Ether |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)

![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)

![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)

![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)